molecular formula C8H15NO B1363112 1-Ethyl-3-methylpiperidin-4-one CAS No. 3612-16-6

1-Ethyl-3-methylpiperidin-4-one

Cat. No.: B1363112
CAS No.: 3612-16-6
M. Wt: 141.21 g/mol
InChI Key: DZPMPRBBBQMILW-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylpiperidin-4-one, also known as N-Ethyl-3-methyl-4-piperidone, is a chemical compound that has been the focus of scientific research due to its potential applications in a variety of fields. It has a molecular weight of 141.21 .


Molecular Structure Analysis

The molecular structure of this compound consists of eight carbon atoms, fifteen hydrogen atoms, and one nitrogen atom . Further analysis of the molecular structure would require more specific data or computational modeling.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature with a boiling point of 72°C at 7.6 mmHg .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Stereochemistry

    1-Ethyl-3-methylpiperidin-4-one is a key compound in the synthesis of various chemicals. Praliev et al. (1986) explored the synthesis and stereochemistry of phenylethynylated derivatives of this compound, determining configurations using NMR and IR spectra (Praliev et al., 1986).

  • Lactam Acetals Formation

    Granik et al. (1973) studied the acylation of diethyl acetal of N-methylpiperidin-2-one (a related compound), leading to a mixture of various chemical entities including ethyl benzoate and benzoyl derivatives (Granik et al., 1973).

  • Spectral Properties and Reaction Conditions

    Zeng Guo-ping (2008) investigated the synthesis of ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno pyridine-3-carboxylate from 1-methyl-2,6-diphenylpiperidin-4-one, providing insights into reaction conditions and spectral properties (Zeng Guo-ping, 2008).

Chemical Analysis Techniques

  • NMR Spectroscopy Analysis: Manimekalai et al. (2008) conducted high-resolution NMR spectroscopy of 3‐ethyl‐4‐hydroxy‐4‐phenylpiperidines, offering insights into the chemical shifts and magnetic anisotropy influencing these compounds (Manimekalai et al., 2008).

Advanced Chemical Applications

  • Novel Synthesis Methods

    Mojtahedi et al. (2016) developed a pseudo four-component reaction using 1-Methylpiperidin-4-one and its analogs, showcasing a novel synthesis method for ortho-aminocarbonitriles and dicyanoanilines (Mojtahedi et al., 2016).

  • Palladium-catalyzed Aminocarbonylation

    Takács et al. (2014) utilized alkoxycarbonylpiperidines, like 3-(ethoxycarbonyl)piperidine, in palladium-catalyzed aminocarbonylation, demonstrating the utility of these compounds in complex organic syntheses (Takács et al., 2014).

Future Directions

The future directions of synthetic chemistry, including the study of compounds like 1-Ethyl-3-methylpiperidin-4-one, involve improving the ability of synthesis and enhancing the application of synthesis . This includes the development of fast and cost-effective methods for the synthesis of substituted piperidines .

Biochemical Analysis

Biochemical Properties

1-Ethyl-3-methylpiperidin-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. By affecting these pathways, this compound can alter cellular responses to external stimuli, impacting processes such as cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules. For instance, this compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites. These metabolic pathways can influence the compound’s overall activity and efficacy. Additionally, this compound can affect metabolic flux and alter the levels of certain metabolites, thereby impacting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can influence its biological activity and effectiveness in various biochemical and therapeutic contexts .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

1-ethyl-3-methylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-9-5-4-8(10)7(2)6-9/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPMPRBBBQMILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(=O)C(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369913
Record name 1-ethyl-3-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3612-16-6
Record name 1-ethyl-3-methylpiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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